![molecular formula C21H20ClFN2O2 B2790547 6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one CAS No. 850156-51-3](/img/structure/B2790547.png)
6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one, also known as TAK-063, is a novel small molecule that has shown potential as a therapeutic agent for the treatment of various psychiatric disorders. It belongs to the class of drugs known as atypical antipsychotics and acts as a selective antagonist of the dopamine D3 receptor.
Wissenschaftliche Forschungsanwendungen
Antiviral Research
This compound has the potential to be used in antiviral research due to its structural similarity to other indole derivatives known for their antiviral properties . For instance, indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus, suggesting that our compound could be synthesized and tested for similar antiviral activities.
Anti-inflammatory and Analgesic Applications
The compound’s structure, which includes a piperazine moiety, is often found in molecules with anti-inflammatory and analgesic properties . It could be explored for its efficacy in reducing inflammation and pain, potentially contributing to the development of new anti-inflammatory drugs.
Antitubercular Activity
Molecular derivatives similar to “6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one” have shown promising results in combating tuberculosis . This suggests that the compound could be valuable in the synthesis of new antitubercular agents.
Anticancer Research
Compounds with a chromen-2-one base structure have been associated with anticancer activity . This compound could be investigated for its potential to inhibit cancer cell growth and proliferation, making it a candidate for anticancer drug development.
Neurodegenerative Disease Research
Given the importance of piperazine derivatives in neurological research, particularly in Alzheimer’s disease, this compound could be used to study its effects on neurodegenerative diseases . It may act as an inhibitor for enzymes like acetylcholinesterase, which are targets in Alzheimer’s disease therapy.
Antimicrobial and Antifungal Studies
The compound’s structural features suggest it could have antimicrobial and antifungal applications. Similar structures have been shown to possess these activities, indicating that it could be synthesized for use in studies targeting resistant microbial and fungal strains .
Pharmacokinetic Studies
The compound could be used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. This information is crucial for drug development and determining the compound’s potential as a therapeutic agent .
Clinical Research Applications
Finally, the compound could be involved in clinical research trials to assess its safety, efficacy, and therapeutic index in human subjects. This would be a critical step in the development of the compound as a potential medication for various diseases .
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For instance, indole derivatives have been found to exhibit diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Eigenschaften
IUPAC Name |
6-chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O2/c1-14-10-20-18(12-19(14)22)15(11-21(26)27-20)13-24-6-8-25(9-7-24)17-4-2-16(23)3-5-17/h2-5,10-12H,6-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHZOEFXQUFBJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2790464.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2790465.png)
![2-[(2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl]benzoic acid](/img/structure/B2790467.png)
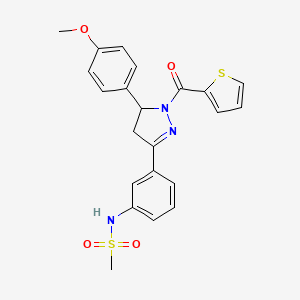
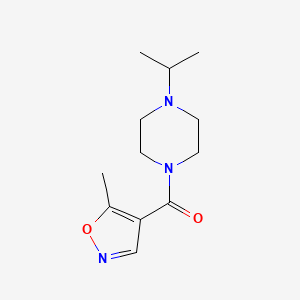
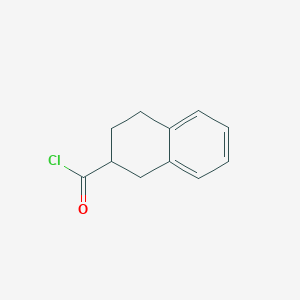
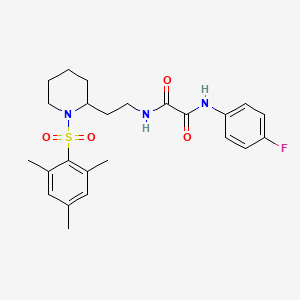
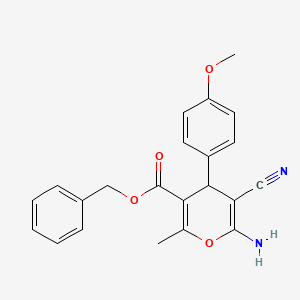
![tert-butyl N-{[1-(propane-1-sulfonyl)piperidin-2-yl]methyl}carbamate](/img/structure/B2790475.png)
![N-cyano-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2790476.png)
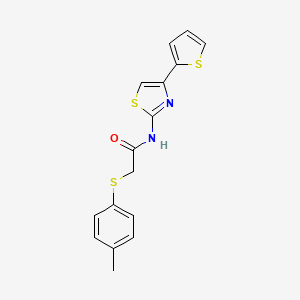
![N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2790482.png)
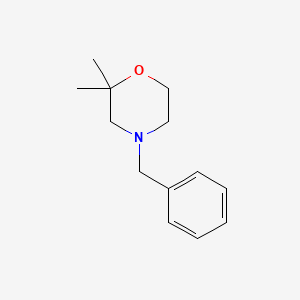
![3-[1-[(2-amino-2-oxoethyl)thio]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2790487.png)